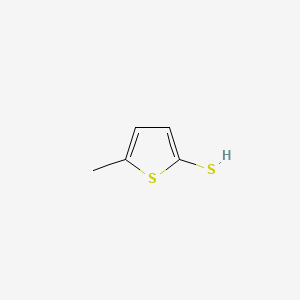
1-Adamantyl isothiocyanate
Overview
Description
1-Adamantyl isothiocyanate is an organic compound with the molecular formula C11H15NS. It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure. The isothiocyanate group (-N=C=S) attached to the adamantyl moiety imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .
Biochemical Analysis
Biochemical Properties
1-Adamantyl isothiocyanate plays a significant role in biochemical reactions, particularly in the formation of thiourea derivatives. It undergoes nucleophilic addition reactions with compounds such as pyrrolidine, piperidine, 3-hydroxypiperidine, and 4-hydroxypiperidine, resulting in the formation of N′,N′-disubstituted N-(1-adamantyl)-thiourea derivatives . These interactions highlight the compound’s reactivity and its potential to form stable products with various nucleophiles.
Cellular Effects
This compound exhibits cytotoxic properties, particularly against cancer cells. Studies have shown that it can induce apoptosis and cell cycle arrest in gynecological cancer cells, including ovarian and endometrial cancer cell lines . The compound’s ability to generate reactive oxygen species (ROS) plays a crucial role in its cytotoxic effects, leading to DNA fragmentation and apoptosis. Additionally, this compound influences cell signaling pathways, such as the JNK/SAPK and ERK1/2 pathways, which are involved in cell survival and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It undergoes nucleophilic addition reactions with biomolecules, leading to the formation of stable thiourea derivatives . The compound also interacts with enzymes such as soluble epoxide hydrolase (sEH) and urokinase-type plasminogen activator (uPA), inhibiting their activity . These interactions contribute to the compound’s ability to modulate cellular processes and induce cytotoxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can maintain its cytotoxic properties over extended periods, but its effectiveness may decrease due to degradation . Long-term exposure to this compound has been observed to cause sustained cytotoxic effects, particularly in cancer cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits cytotoxic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and damage to healthy tissues . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes conjugation with glutathione (GSH) in the liver, followed by enzymatic degradation and N-acetylation . This metabolic pathway, known as the mercapturic acid pathway, plays a crucial role in the compound’s detoxification and excretion. The interactions with enzymes and cofactors involved in this pathway influence the compound’s metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its effectiveness in targeting specific cells and tissues.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Adamantyl isothiocyanate can be synthesized through several methods. Traditional methods involve the reaction of 1-aminoadamantane with carbon disulfide (CS2) and sodium hydroxide (NaOH), or with thiophosgene and calcium carbonate (CaCO3) . Another method includes the reaction of chloroadamantane with trimethylsilyl isothiocyanate and titanium(IV) chloride . Modern methods often utilize catalysts to improve yield and reduce the use of toxic reagents .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of 1-aminoadamantane with phenyl isothiocyanate in the presence of a solvent like dimethylformamide (DMF) under mild conditions . This method is preferred due to its simplicity and higher yield.
Chemical Reactions Analysis
Types of Reactions: 1-Adamantyl isothiocyanate undergoes various chemical reactions, including nucleophilic addition, substitution, and cyclization reactions .
Common Reagents and Conditions:
Nucleophilic Addition: Reacts with amines such as pyrrolidine, piperidine, and hydroxypiperidines to form N’,N’-disubstituted N-(1-adamantyl)-thiourea derivatives.
Substitution: Can be substituted with different nucleophiles under basic conditions to form various derivatives.
Major Products:
Thiourea Derivatives: Formed through nucleophilic addition reactions.
Ureas: Can be synthesized from thioureas through further chemical transformations.
Scientific Research Applications
1-Adamantyl isothiocyanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-adamantyl isothiocyanate involves its interaction with nucleophiles, leading to the formation of thiourea and urea derivatives . These derivatives can inhibit specific enzymes by binding to their active sites, thereby blocking their activity . For example, thioureas derived from this compound have been shown to inhibit soluble epoxide hydrolase (sEH), which plays a role in the metabolism of fatty acids .
Comparison with Similar Compounds
1-Adamantyl isocyanate: Similar in structure but contains an isocyanate group (-N=C=O) instead of an isothiocyanate group.
Cyclohexyl isothiocyanate: Contains a cyclohexyl group instead of an adamantyl group.
Phenyl isothiocyanate: Contains a phenyl group instead of an adamantyl group.
Uniqueness: 1-Adamantyl isothiocyanate is unique due to the adamantyl moiety, which provides exceptional stability and rigidity to the molecule . This structural feature enhances its reactivity and makes it a valuable precursor for synthesizing a variety of biologically active compounds .
Properties
IUPAC Name |
1-isothiocyanatoadamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NS/c13-7-12-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKFLUARLJRPQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196040 | |
| Record name | Tricyclo(3.3.1.1'3,7)dec-1-yl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4411-26-1 | |
| Record name | Adamantyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4411-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adamantyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004411261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4411-26-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529585 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tricyclo(3.3.1.1'3,7)dec-1-yl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricyclo(3.3.1.1'3,7)dec-1-yl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.333 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADAMANTYL ISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V33B5GRD78 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main biological activities reported for derivatives of 1-adamantyl isothiocyanate?
A1: Studies have shown that various derivatives of this compound exhibit promising antimicrobial and anti-proliferative activities. Specifically, researchers have synthesized a range of compounds by reacting this compound with cyclic secondary amines, piperazine derivatives, and aromatic aldehydes. These resulting compounds, including N-(1-adamantyl)carbothioamides, N,N'-bis(1-adamantyl)piperazine-1,4-dicarbothioamides, and 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, have demonstrated potent activity against various Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans [, , ]. Additionally, certain derivatives have shown significant anti-proliferative activity against human tumor cell lines [].
Q2: How does the structure of this compound derivatives relate to their observed biological activities?
A2: The structure-activity relationship (SAR) studies suggest that modifications to the this compound core structure significantly influence the biological activity of the resulting derivatives. For instance, introducing specific arylmethyl substituents at the sulfur atom of N-(adamantan-1-yl)carbothioamides significantly enhanced their broad-spectrum antibacterial activity []. Similarly, incorporating arylidene moieties into the thiosemicarbazide framework led to potent antifungal activity against Candida albicans []. These findings highlight the importance of specific structural features in modulating the antimicrobial and antiproliferative properties of this compound derivatives.
Q3: Are there any reported cases of resistance development to this compound derivatives?
A3: Although the reviewed studies [, , ] did not specifically investigate resistance development to this compound derivatives, this is a crucial aspect to consider for any potential antimicrobial agent. Further research is needed to assess the long-term efficacy of these compounds and to determine if any resistance mechanisms emerge with prolonged exposure. Understanding potential resistance development will be crucial for optimizing treatment strategies and mitigating the risk of resistance spread.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


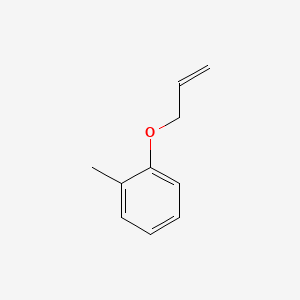
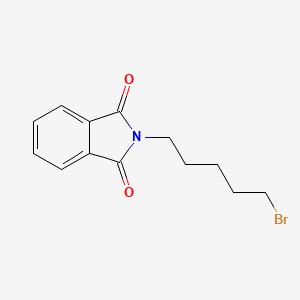
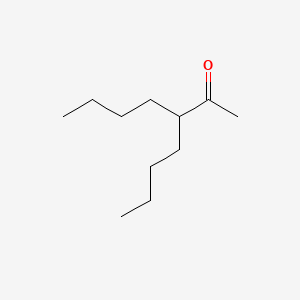
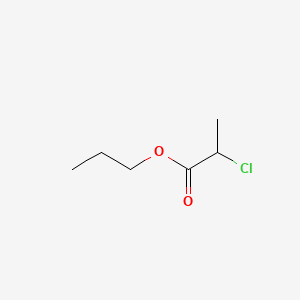

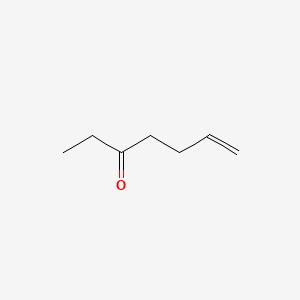
![Bicyclo[2.2.2]octan-2-one](/img/structure/B1266623.png)
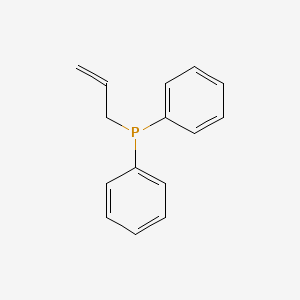

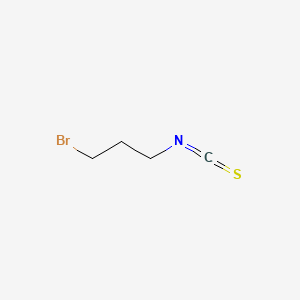
![Pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione](/img/structure/B1266627.png)


